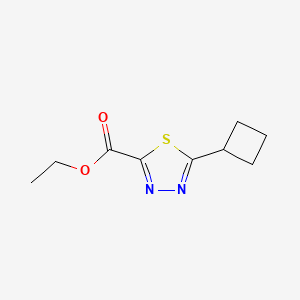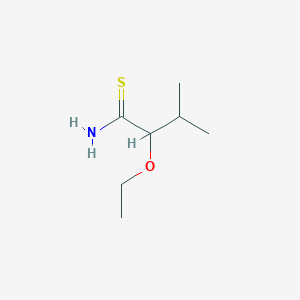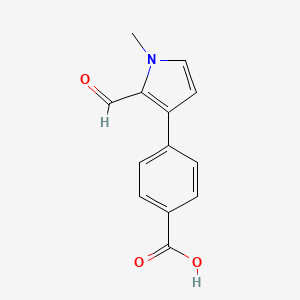![molecular formula C10H12ClNO3S2 B13221373 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is a complex organic compound that features both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: The thiolane moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonothioates can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Reduction Products: Thiols and thioethers are typical reduction products.
Scientific Research Applications
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The thiolane moiety can also participate in redox reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the thiolane moiety, making it less versatile in redox reactions.
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile: Similar structure but with a nitrile group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Thiolan-1-ylidene derivatives: Compounds with similar thiolane moieties but different functional groups, affecting their chemical behavior and uses.
Uniqueness
2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a thiolane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO3S2 |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
2-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-6-2-1-5-9(10)12-16(13)7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
JHOUTHOHBDPNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=C2S(=O)(=O)Cl)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




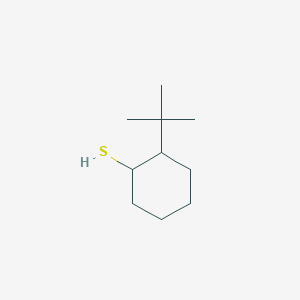
![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

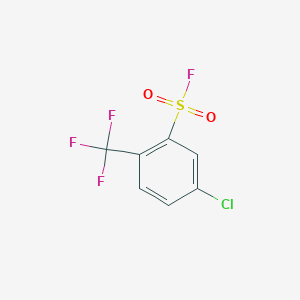
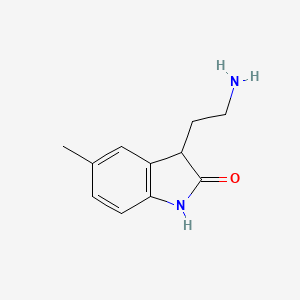
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
